An In-depth Technical Guide to 3-Cyano-2-methylpyridine
An In-depth Technical Guide to 3-Cyano-2-methylpyridine
This technical guide provides a comprehensive overview of the core basic properties of 3-Cyano-2-methylpyridine, tailored for researchers, scientists, and professionals in drug development. This document collates critical data on its physical and chemical characteristics, alongside detailed experimental protocols and visual representations of its synthesis.
Core Properties of 3-Cyano-2-methylpyridine
3-Cyano-2-methylpyridine, also known as 2-methyl-3-pyridinecarbonitrile, is a heterocyclic aromatic compound. It serves as a valuable intermediate in the synthesis of various pharmaceutical and agricultural chemicals.[1] Its chemical structure consists of a pyridine ring substituted with a methyl group at the 2-position and a cyano group at the 3-position.
Physical Properties
The physical characteristics of 3-Cyano-2-methylpyridine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [1] |
| Appearance | Pale yellow to white solid/crystalline powder | [1][2] |
| Melting Point | 56-58 °C | [2] |
| 58 °C | ||
| Boiling Point | 95-105 °C at 13 Torr | |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | |
| Vapor Pressure | 0.194 mmHg at 25°C | |
| Flash Point | 86.5 ± 7.0 °C | |
| Refractive Index | 1.531 | |
| Solubility | Insoluble in water; soluble in hot ethanol, ether, benzene, and chloroform. | [3] |
Chemical and Spectroscopic Properties
The chemical and spectroscopic data for 3-Cyano-2-methylpyridine are crucial for its identification and characterization in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1721-23-9 | |
| Synonyms | 2-Methylnicotinonitrile, 2-Methyl-3-pyridinecarbonitrile | |
| pKa | -0.03 ± 0.10 (Predicted) | [4] |
| Polar Surface Area (PSA) | 36.7 Ų | |
| XLogP3 | 1 | |
| ¹H NMR Spectrum | See Section 3.4 | |
| ¹³C NMR Spectrum | See Section 3.4 | |
| IR Spectrum | See Section 3.4 | |
| Mass Spectrum | See Section 3.4 |
Synthesis of 3-Cyano-2-methylpyridine
Several synthetic routes to 3-Cyano-2-methylpyridine have been reported. Two common methods are detailed below.
Synthesis from 3-Bromo-2-methylpyridine
This method involves a cyanation reaction of 3-bromo-2-methylpyridine using a palladium catalyst.
Synthesis from 2-Methylnicotinamide
This route involves the dehydration of 2-methylnicotinamide.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 3-Cyano-2-methylpyridine.
Synthesis Protocols
Protocol 1: From 3-Bromo-2-methylpyridine
-
Dissolve 3-Bromo-2-methylpyridine (344 mg, 2 mmol), Zn(CN)₂ (235 mg, 2 mmol), and Pd(PPh₃)₄ (75 mg, 0.06 mmol) in DMF (5 mL).
-
De-gas the mixture by vacuum and backfill with nitrogen three times.
-
Heat the reaction mixture in a microwave reactor at 175 °C for 2 hours under a nitrogen atmosphere.
-
After cooling, dilute the reaction mixture with ethyl acetate (60 mL).
-
Wash the organic layer with saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield 3-Cyano-2-methylpyridine as a white solid.
Protocol 2: From 2-Methylnicotinamide [2]
-
Prepare a suspension of 2-methylnicotinamide (11.1 g, 0.081 mol) and triethylamine (24.8 g, 0.243 mol) in dichloromethane (400 mL) and cool to 0 °C.
-
Rapidly add trifluoroacetic anhydride (21.0 g, 0.100 mol) to the suspension.
-
Stir the reaction at 0 °C for a few minutes until the reaction is complete.
-
Add water to the reaction mixture and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:1) to obtain 3-Cyano-2-methylpyridine as a light yellow solid.
Melting Point Determination
A standard method for determining the melting point of a crystalline solid involves a melting point apparatus.[1][5][6][7]
Solubility Determination
The following is a general qualitative protocol for determining the solubility of a compound in various solvents.[2][8][9][10][11]
-
Place a small, accurately weighed amount of 3-Cyano-2-methylpyridine (e.g., 10 mg) into a test tube.
-
Add a small volume of the solvent to be tested (e.g., 1 mL) at a controlled temperature (e.g., 25 °C).
-
Vigorously agitate the mixture for a set period (e.g., 1-2 minutes).
-
Observe if the solid has completely dissolved.
-
If the solid dissolves, it is considered soluble under these conditions. If not, it is sparingly soluble or insoluble.
-
Repeat the procedure with different solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
Spectroscopic Data
-
¹H NMR: Spectral data for 3-Cyano-2-methylpyridine can be found in various chemical databases.[12][13]
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[13][14][15]
-
IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the cyano and aromatic functionalities.[13][16][17]
-
Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.[13][18]
Safety and Handling
3-Cyano-2-methylpyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).
Applications in Drug Development
3-Cyano-2-methylpyridine and its derivatives are important intermediates in the pharmaceutical industry.[8] The cyano and methyl functionalities on the pyridine ring allow for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex, biologically active molecules.[1] Pyridine-based structures are common in many therapeutic agents.[5]
References
- 1. Determination of Melting Point [wiredchemist.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chembk.com [chembk.com]
- 4. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. westlab.com [westlab.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. materialneutral.info [materialneutral.info]
- 12. 5-CYANO-2-METHYLPYRIDINE(3222-48-8) 1H NMR spectrum [chemicalbook.com]
- 13. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. echemi.com [echemi.com]

